molecular formula C12H14FNO4S B2401426 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 727717-65-9

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No. B2401426
CAS RN: 727717-65-9
M. Wt: 287.31
InChI Key: KVTMJSLAIYWPFK-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 727717-65-9 . It has a molecular weight of 287.31 . The IUPAC name for this compound is 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid is 1S/C12H14FNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

Corrosion Inhibition Properties

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Piperidine derivatives, including those structurally similar to 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid, show promise in protecting metal surfaces against corrosion. The effectiveness of these compounds was determined through quantum chemical calculations and molecular dynamics simulations, revealing their potential in material science applications (Kaya et al., 2016).

Potential in Cancer Treatment

Compounds related to 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid have been investigated for their potential use in treating cancer. For instance, certain piperidine derivatives have shown inhibitory effects on Aurora A, a protein kinase involved in cell division, suggesting their utility in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Agent Synthesis

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. These derivatives exhibit strong anticancer properties, as indicated by their low IC50 values in comparison to reference drugs (Rehman et al., 2018).

Catalytic Applications

Functionalized piperidine-4-carboxylic acid, specifically PPCA, has been used to prepare novel nanomagnetic reusable catalysts. These catalysts demonstrate high efficiency in synthesizing certain organic compounds, highlighting their potential in green chemistry and industrial applications (Ghorbani‐Choghamarani & Azadi, 2015).

Kinetics of Aromatic Nucleophilic Substitution Reactions

Studies involving piperidine and its reactions with aromatic compounds like 1-fluoro-2,4-dinitrobenzene provide insights into the kinetics of aromatic nucleophilic substitution reactions. These findings are significant in understanding reaction mechanisms in organic chemistry (Yangjeh & Gholami, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTMJSLAIYWPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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